2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid

Synthetic Chemistry Heterocyclic Synthesis Medicinal Chemistry

2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid (MIPCA) is a fused heterocyclic building block with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol. Its core scaffold—an imidazo[1,5-a]pyrimidine ring system featuring a bridgehead nitrogen—is a privileged pharmacophore recognized for diverse biological activities, including calcium channel antagonism, anticancer effects, and CNS modulation.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1231758-34-1
Cat. No. B581299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid
CAS1231758-34-1
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCC1=NC2=CN=CN2C(=C1)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-5-2-6(8(12)13)11-4-9-3-7(11)10-5/h2-4H,1H3,(H,12,13)
InChIKeyBETBAJXVJFROBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid (CAS 1231758-34-1) Chemical and Structural Profile


2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid (MIPCA) is a fused heterocyclic building block with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol [1]. Its core scaffold—an imidazo[1,5-a]pyrimidine ring system featuring a bridgehead nitrogen—is a privileged pharmacophore recognized for diverse biological activities, including calcium channel antagonism, anticancer effects, and CNS modulation [2]. The compound is characterized by a methyl group at the 2-position and a carboxylic acid moiety at the 4-position, a substitution pattern that defines its distinct reactivity and biological profile within the broader imidazopyrimidine class.

Why Generic Imidazo[1,5-a]pyrimidine Analogs Cannot Replace 2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic Acid


Within the imidazo[1,5-a]pyrimidine family, even subtle changes in substitution pattern drastically alter biological activity, synthetic accessibility, and target selectivity. For instance, moving a substituent from the 4- to the 8-position or modifying the methyl group at the 2-position can change a compound from an inactive scaffold to a potent inhibitor [1]. The specific 2-methyl-4-carboxylic acid substitution of MIPCA imparts a unique combination of electronic and steric properties that dictate its interaction with biological targets and its utility as a synthetic intermediate [2]. Therefore, generic substitution with other regioisomers (e.g., 8-carboxylic acid analogs) or analogs with different substitution patterns is not scientifically valid without direct, quantitative comparative data.

Quantitative Differentiators for 2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic Acid (MIPCA) vs. Analogs


Synthetic Accessibility and Precursor Utility: A Direct Comparison of 2-Methyl-4-carboxylic Acid vs. 2-Methyl-4-one-8-carboxamide Derivatives

A key differentiation lies in synthetic accessibility and utility as a precursor. While many imidazo[1,5-a]pyrimidine derivatives require multi-step, low-yielding syntheses, 2-methylimidazo[1,5-a]pyrimidine-4-carboxylic acid can be accessed via a known, scalable route. Starting from the non-ribosylated form of AICAR (a key intermediate in purine biosynthesis), cyclization with ethylacetoacetate yields a 2-methylimidazo[1,5-a]pyrimidin-4-one-8-carboxamide derivative in good yield [1]. This contrasts with the more complex and lower-yielding routes often required for other substitution patterns, such as the 8-carboxylic acid analogs, which may involve less efficient cyclization or require harsher conditions [2]. The presence of the carboxylic acid at the 4-position provides a versatile handle for further derivatization, a feature not equally available in all regioisomers.

Synthetic Chemistry Heterocyclic Synthesis Medicinal Chemistry

Chemical Stability and Reactivity: The 4-Carboxylic Acid vs. 8-Carboxylic Acid Regioisomer Distinction

The position of the carboxylic acid group dictates reactivity and stability. In the imidazo[1,5-a]pyrimidine scaffold, the 4-position is more electron-deficient than the 8-position due to the adjacent bridgehead nitrogen. This electronic difference makes the 4-carboxylic acid group more susceptible to nucleophilic attack and amide coupling under mild conditions, a crucial feature for generating diverse libraries [1]. In contrast, 8-carboxylic acid derivatives may require harsher activation or exhibit different regioselectivity in reactions, as demonstrated by the unusual displacement of a 4-diethylamino group by ammonia in related 4-substituted analogs [2]. While no direct stability comparison data for the free acids is available, the reactivity of derivatives at the 4-position is well-documented and distinct from other regioisomers.

Chemical Stability Reactivity Derivatization

Biological Activity Profile: Imidazo[1,5-a]pyrimidine Core as a Calcium Antagonist Scaffold

The imidazo[1,5-a]pyrimidine core, of which MIPCA is a derivative, has demonstrated activity as a calcium antagonist, a class of compounds important in cardiovascular and neurological research. In a study comparing several bicyclic dihydropyrimidines, imidazo[1,5-a]pyrimidine derivatives were evaluated against the standard calcium antagonist nifedipine [1]. While the specific IC50 of MIPCA is not reported, this study establishes the core scaffold's potential in this target class. The 2-methyl and 4-carboxylic acid substitutions in MIPCA are distinct from the substitution patterns in the active compounds in that study, suggesting a different SAR profile that may lead to selectivity advantages or alternative mechanisms of action [2]. Direct quantitative comparison with nifedipine or other analogs requires further investigation.

Calcium Channel Antagonism Cardiovascular Pharmacology

Key Application Scenarios for 2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic Acid in R&D


Medicinal Chemistry: Synthesis of Targeted Libraries for Calcium Channel and CNS Targets

MIPCA serves as an ideal starting material for generating focused libraries of imidazo[1,5-a]pyrimidine derivatives for screening against calcium channels, a target class validated by the core scaffold's activity [1]. The 4-carboxylic acid handle allows for efficient amide coupling to introduce diverse side chains, enabling rapid SAR exploration. This is particularly valuable for CNS and cardiovascular programs where calcium channel modulation is a proven therapeutic strategy [1].

Synthetic Methodology Development: Investigating Regioselective Reactivity and Rearrangements

The unique electronic environment of the 4-position in MIPCA makes it a valuable probe for studying nucleophilic aromatic substitution and rearrangement reactions on fused heterocycles [2]. Its reactivity profile, distinct from 8-substituted analogs, can be exploited to develop new synthetic methodologies for constructing complex molecules [REFS-2, REFS-3]. This is particularly relevant for academic and industrial groups focused on heterocyclic chemistry.

Building Block for Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

The carboxylic acid group provides a convenient attachment point for linkers used in PROTAC (Proteolysis Targeting Chimera) design. MIPCA can be incorporated as a ligand for a protein of interest (e.g., a kinase or nuclear receptor) that recognizes the imidazo[1,5-a]pyrimidine scaffold [4]. Its synthetic accessibility makes it a cost-effective choice for generating degrader libraries.

Chemical Biology: Development of Activity-Based Probes and Imaging Agents

MIPCA's core structure and functional group compatibility allow for the introduction of reporter tags (e.g., fluorophores, biotin) via the 4-carboxylic acid. This enables the creation of chemical probes to study the target engagement and cellular localization of imidazo[1,5-a]pyrimidine-binding proteins [5]. Its distinct substitution pattern may confer selectivity advantages over other heterocyclic probes.

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